5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
1,2,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the = N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazole derivatives involves several modifications in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .Scientific Research Applications
Anticancer Applications
Compounds related to 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine have been evaluated for their anticancer properties. For instance, a study by Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, including derivatives structurally similar to the compound , and tested them for in vitro anticancer activity against six human cancer cell lines. Certain derivatives, particularly Mannich bases, exhibited significant cytotoxicity, indicating their potential as anticancer agents N. Y. Megally Abdo & M. Kamel, 2015.
Antioxidant and Anti-inflammatory Activities
Another area of interest is the antioxidant and anti-inflammatory activities of 1,3,4-oxadiazol-2-amine and 1,3,4-thiadiazol-2-amine derivatives. Sravya et al. (2019) prepared a new class of these derivatives and tested them for antioxidant and anti-inflammatory activities. The study found that certain compounds displayed significant antioxidant activity, surpassing that of the standard Ascorbic acid, and also exhibited promising anti-inflammatory activity G. Sravya et al., 2019.
Nematocidal Activity
Derivatives containing the 1,3,4-oxadiazole and 1,3,4-thiadiazole amide moiety have also been synthesized and tested for their nematocidal activity. Liu et al. (2022) investigated several novel 1,2,4-oxadiazole derivatives for their effects against Bursaphelenchus xylophilus, a nematode causing significant damage in forestry. Some compounds demonstrated effective nematocidal activity, suggesting potential applications in agriculture Dan Liu et al., 2022.
Antimicrobial and Antifungal Properties
Compounds based on 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine have shown promising antimicrobial and antifungal properties. For example, Chen et al. (2000) prepared a series of 1,3,4-oxadiazoles and thiadiazoles as potential fungicides and evaluated their activity against Rhizoctonia solani, a significant pathogen in agriculture. The study revealed structure-activity relationships, indicating that specific derivatives possess higher fungicidal activity H. Chen, Z. Li, & Y. Han, 2000.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3-methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c1-2-7-4(12-10-2)3-8-9-5(6)11-3/h1H3,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPHZSNTHUFWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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